molecular formula C28H30N4O2S B11077001 N-(2,3-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide CAS No. 539809-10-4

N-(2,3-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11077001
CAS No.: 539809-10-4
M. Wt: 486.6 g/mol
InChI Key: UKYIUCYXQWFUCE-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at the 4-position with a phenyl group and at the 5-position with a (4-propylphenoxy)methyl moiety. The sulfanyl group at position 3 links to an acetamide side chain terminated by a 2,3-dimethylphenyl group.

Properties

CAS No.

539809-10-4

Molecular Formula

C28H30N4O2S

Molecular Weight

486.6 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[4-phenyl-5-[(4-propylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H30N4O2S/c1-4-9-22-14-16-24(17-15-22)34-18-26-30-31-28(32(26)23-11-6-5-7-12-23)35-19-27(33)29-25-13-8-10-20(2)21(25)3/h5-8,10-17H,4,9,18-19H2,1-3H3,(H,29,33)

InChI Key

UKYIUCYXQWFUCE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4C)C

Origin of Product

United States

Biological Activity

N-(2,3-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Molecular Formula

The molecular formula for this compound is C28H30N4O2SC_{28}H_{30}N_{4}O_{2}S.

InChI Key

The InChI key for this compound is UMNHBNBYYLEDBI-UHFFFAOYSA-N.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. The compound was evaluated against several cancer cell lines including:

Cell Line IC50 (µM) Reference
HEPG2 (Liver)1.18 ± 0.14
MCF7 (Breast)0.67
SW1116 (Colon)0.80
BGC823 (Stomach)0.87

These values indicate that the compound exhibits significant cytotoxicity against various cancer types, particularly liver and breast cancer cells.

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, it has been shown to inhibit:

  • EGFR : Epidermal Growth Factor Receptor
  • Src : A non-receptor tyrosine kinase involved in cancer progression
  • IL-6 : An inflammatory cytokine linked to tumorigenesis

In one study, the compound demonstrated an IC50 value of 0.24μM0.24\mu M for EGFR inhibition, which is significantly lower than many standard chemotherapeutic agents .

Study 1: Anticancer Evaluation

In a study conducted by Zhang et al., the compound was synthesized and screened for anticancer activity using the TRAP PCR-ELISA assay. The results indicated that it significantly inhibited cell proliferation in multiple cancer cell lines with varying degrees of potency .

Study 2: Toxicological Assessment

A toxicological assessment performed on Daphnia magna indicated that the compound exhibited low toxicity at concentrations effective for anticancer activity. This suggests a favorable therapeutic index for further development .

Study 3: Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to target proteins involved in cancer pathways. The binding energy values suggested strong interactions with target proteins associated with tumor growth .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-(2,3-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro assays have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55
A54956.88

1.2 Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or receptors that are critical for tumor growth and survival . Furthermore, molecular docking studies suggest that it may act as a potent inhibitor of various targets involved in cancer metabolism.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds within this class have demonstrated activity against a range of bacterial and fungal pathogens.

Mechanism of Action
The antimicrobial activity is believed to result from the compound's ability to bind to DNA and inhibit DNA-dependent enzymes, thus disrupting microbial growth and replication .

Table 2: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus10 µg/mL
C. albicans20 µg/mL

Structure Activity Relationship (SAR)

Understanding the structure activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the phenyl rings and modifications to the triazole moiety can significantly influence its biological activity.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

Case Study 1: Anticancer Efficacy
A study conducted on human lung cancer cell lines demonstrated that treatment with this compound resulted in a substantial decrease in cell viability compared to untreated controls .

Case Study 2: Antimicrobial Properties
In another investigation focusing on bacterial resistance patterns, this compound showed significant efficacy against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a novel therapeutic agent in combating resistant infections .

Comparison with Similar Compounds

Core Triazole Substitutions

The 1,2,4-triazole ring is a common scaffold in analogues, but substituent variations significantly influence activity:

Compound 4-Position Substitution 5-Position Substitution Key Structural Differences
Target Compound Phenyl (4-Propylphenoxy)methyl Baseline for comparison
N-(3-Chloro-2-methylphenyl)-2-({4-(4-ethoxyphenyl)-5-[4-(2-methyl-2-propanyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-Ethoxyphenyl 4-(2-methylpropanyl)phenyl Ethoxy group increases hydrophilicity; branched alkyl enhances steric bulk
N-(2,3-Dimethylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethyl 4-Pyridinyl Pyridinyl introduces hydrogen-bonding potential; smaller alkyl reduces lipophilicity
2-({4-(3-Methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide 3-Methylphenyl (Phenylsulfanyl)methyl Sulfanyl-methyl group may reduce metabolic stability; trifluoromethyl enhances electronegativity
N-(2,6-Dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethoxyphenyl 3-Pyridinyl Ethoxy and pyridinyl combination balances solubility and aromatic interactions

Acetamide Side Chain Modifications

The acetamide terminus varies in aromatic substitution, affecting target selectivity and pharmacokinetics:

Compound Aromatic Group on Acetamide Impact
Target Compound 2,3-Dimethylphenyl Moderate steric hindrance and lipophilicity
Compound in 3-Chloro-2-methylphenyl Chlorine atom increases halogen bonding and toxicity risk
Compound in 2-(Trifluoromethyl)phenyl Strong electron-withdrawing effects enhance metabolic resistance
2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 4-Phenoxyphenyl Phenoxy group improves membrane permeability

Physicochemical Properties

Molecular weight and substituent effects on log P (estimated):

Compound Molecular Weight log P (Predicted)
Target Compound ~529.6 ~5.2 (highly lipophilic due to propylphenoxy)
Compound in ~433.5 ~3.8 (pyridinyl reduces lipophilicity)
Compound in ~534.6 ~4.1 (trimethoxyphenyl and amino group enhance polarity)
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide ~590.4 ~6.0 (chlorine atoms increase hydrophobicity)

Preparation Methods

Core Structural Features and Retrosynthetic Analysis

The target compound integrates three critical components:

  • A 1,2,4-triazole ring substituted at positions 3 (sulfanyl group), 4 (phenyl), and 5 [(4-propylphenoxy)methyl].

  • An acetamide moiety linked to the sulfanyl group and a 2,3-dimethylphenyl group.

Retrosynthetically, the molecule can be divided into two primary segments (Fig. 1):

  • Triazole intermediate : 4-Phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol.

  • Acetamide precursor : 2-Bromo-N-(2,3-dimethylphenyl)acetamide.

Coupling these fragments via nucleophilic substitution forms the final product.

Step-by-Step Synthetic Procedures

Cyclocondensation for Triazole Formation

The triazole core is synthesized via cyclocondensation of thiocarbohydrazide with appropriate electrophiles:

  • Reagents :

    • 4-Propylphenoxymethyl chloride (for C5 substitution).

    • Benzaldehyde (for C4 phenyl group).

    • Thiocarbohydrazide (triazole precursor).

  • Conditions :

    • Solvent: Ethanol/water mixture (3:1).

    • Temperature: Reflux at 80°C for 12 hours.

    • Catalyst: Conc. HCl (0.5 eq).

Mechanism : Acid-catalyzed cyclization forms the 1,2,4-triazole ring, with substituents introduced via sequential nucleophilic attacks.

Thiol Activation

The triazole-3-thiol is generated by treating the cyclized product with Lawesson’s reagent (2.2 eq) in toluene at 110°C for 6 hours, achieving >85% conversion.

Bromoacetylation of 2,3-Dimethylaniline

  • Procedure :

    • 2,3-Dimethylaniline (1.0 eq) reacts with bromoacetyl bromide (1.2 eq) in dichloromethane.

    • Base: Triethylamine (2.5 eq) to scavenge HBr.

    • Temperature: 0°C → room temperature (24 hours).

  • Yield : 92–95% after recrystallization (ethyl acetate/hexane).

Final Coupling Reaction

The triazole thiol (1.0 eq) and bromoacetamide (1.1 eq) undergo nucleophilic substitution:

  • Solvent : DMF (anhydrous).

  • Base : K₂CO₃ (3.0 eq).

  • Temperature : 60°C for 8 hours.

  • Workup :

    • Dilution with ice water.

    • Extraction with ethyl acetate (3×).

    • Column chromatography (SiO₂, hexane:EtOAc 4:1).

  • Yield : 68–72%.

Optimization and Industrial Scalability

Catalytic Enhancements

ParameterStandard ProtocolOptimized ProtocolImpact on Yield
Coupling CatalystNoneTBAB (0.1 eq)+15% efficiency
Reaction Time8 hours6 hours (microwave)78% yield
SolventDMFAcetonitrileReduced byproducts

Key Findings :

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate thiolate formation, improving reaction kinetics.

  • Microwave-assisted synthesis reduces time by 25% without compromising purity.

Purification Challenges and Solutions

Issue : Co-elution of unreacted triazole with product during chromatography.
Resolution :

  • Alternative Method : Use of preparative HPLC (C18 column, MeCN:H₂O gradient) achieves >99% purity.

  • Cost Analysis : HPLC increases purification costs by 40% but is justified for pharmaceutical-grade material.

Comparative Analysis with Analogous Acetamide Syntheses

CompoundCoupling MethodYield (%)Purity (%)Reference
N-(2,6-Dimethylphenyl)-2-piperazinylacetamidePiperazine reflux8498
Target CompoundThiol substitution7299
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamideEDCI/HOBt7697

Insights :

  • Thiol-based couplings (target compound) offer superior regioselectivity vs. amine-based routes.

  • EDCI-mediated methods ( ) require stringent anhydrous conditions, limiting scalability.

Q & A

Basic: What are the standard synthetic routes and characterization methods for this compound?

Answer:
The synthesis typically involves multi-step reactions starting with the formation of the triazole core. Key steps include:

  • Thiolation : Reaction of isonicotinohydrazide with iso-thiocyanatobenzene in ethanol under reflux, followed by NaOH treatment to generate the triazole-3-thiol intermediate .
  • Sulfanyl Acetamide Formation : Coupling the thiol intermediate with 2-chloroacetonitrile in DMF using NaOH as a base .
    Characterization :
  • NMR/IR Spectroscopy : Confirmation of structural integrity via 1^1H/13^13C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and IR absorption bands (C=O at ~1650–1700 cm1^{-1}) .
  • Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by reverse-phase HPLC) .

Basic: How is the compound’s three-dimensional conformation validated experimentally?

Answer:

  • X-ray Crystallography : Provides precise bond angles and dihedral angles, confirming the spatial arrangement of the triazole, sulfanyl, and acetamide groups .
  • Computational Modeling : Density Functional Theory (DFT) simulations validate electronic properties and stability under standard conditions .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature Control : Maintaining 60–80°C during thiolation minimizes side-product formation .
  • Catalyst Use : Catalytic K2_2CO3_3 accelerates nucleophilic substitution in acetamide coupling .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the pure product .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cytochrome P450 or kinase targets), with scoring functions (e.g., binding energy < −8 kcal/mol) indicating high affinity .
  • MD Simulations : 100-ns trajectories assess stability of ligand-receptor complexes in physiological conditions .

Advanced: How does the compound’s stability vary under extreme pH or light exposure?

Answer:

  • pH Stability : Degrades at pH < 3 (acidic cleavage of acetamide) or pH > 10 (hydrolysis of triazole). Stability is optimal at pH 6–8 .
  • Photostability : UV-Vis spectroscopy shows 90% degradation after 48-hour exposure to UV light (λ = 254 nm), necessitating storage in amber vials .

Advanced: How can structural derivatives be designed to enhance selectivity for specific targets?

Answer:

  • Substituent Modification : Introducing electron-withdrawing groups (e.g., -CF3_3) at the phenyl ring improves kinase inhibition .
  • Bioisosteric Replacement : Replacing the propylphenoxy group with a thiophene moiety enhances metabolic stability .
  • SAR Studies : Systematic variation of substituents on the triazole ring correlates with IC50_{50} values in enzymatic assays .

Advanced: How are contradictions in biological activity data resolved?

Answer:

  • Orthogonal Assays : Cross-validate antimicrobial activity using broth microdilution (MIC) and time-kill assays to confirm bacteriostatic vs. bactericidal effects .
  • Metabolite Profiling : LC-MS identifies degradation products that may skew activity readings .
  • Crystallographic Data : Resolve discrepancies in binding modes by comparing X-ray structures of ligand-enzyme complexes .

Advanced: What role do heterocyclic substituents play in modulating reactivity and bioactivity?

Answer:

  • Triazole Ring : Participates in π-π stacking with aromatic residues in target proteins, critical for binding .
  • Sulfanyl Group : Acts as a hydrogen-bond acceptor, enhancing solubility and interaction with catalytic cysteine residues .
  • 4-Propylphenoxy Moiety : Hydrophobic interactions with enzyme pockets improve selectivity over related isoforms .

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